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Compound of Interest

Compound Name: 2-Bromoterephthalic acid

Cat. No.: B1265625

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

2-Boronoterephthalic acid is a highly versatile bifunctional organic molecule, featuring both
carboxylic acid and boronic acid moieties on a benzene ring. This unique structure makes it a
valuable building block in several advanced fields. Primarily, it serves as a sophisticated
organic linker for the design and synthesis of Metal-Organic Frameworks (MOFs) and Covalent
Organic Frameworks (COFs). The boronic acid group can participate in reversible covalent
bonding, which is instrumental in creating dynamic and self-healing materials. Furthermore, the
presence of both Lewis and Brgnsted acidic sites in MOFs constructed from this linker makes
them excellent candidates for applications in acid-base catalysis.

The conversion of 2-bromoterephthalic acid to 2-boronoterephthalic acid is most effectively
achieved through a palladium-catalyzed Miyaura borylation reaction.[1] This robust and widely
used cross-coupling reaction forms a carbon-boron bond by reacting an aryl halide (2-
bromoterephthalic acid) with a diboron reagent, such as bis(pinacolato)diboron (Bzpinz).[2][3]
The reaction is catalyzed by a palladium(0) species and requires a weak base, typically
potassium acetate (KOAC), to facilitate the catalytic cycle.[2] The reaction exhibits high
functional group tolerance, making it suitable for substrates with sensitive groups like carboxylic
acids.[2][4] The initial product is a boronate ester, which is subsequently hydrolyzed to the
target boronic acid during the acidic work-up procedure.
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Data Presentation
Table 1: Physicochemical Properties of Key Compounds

Molar
Compoun CAS Molecular Melting Appearan
Structure Mass ( .
d Name Number Formula Point (°C) ce
g/mol )
2- White to
Bromotere r. light yellow
) P 586-35-6 CsHsBrOa4 245.03 295-297[5]
phthalic powder/cry
acid stal[5]
2-
White to
Boronotere r. 1403483- ]
) L CsH7BOs 210.00 >300 off-white
phthalic 77-9 )
) solid
acid

Table 2: Typical Miyaura Borylation Reaction Parameters
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Recommended .
Parameter . Rationale
Value/Condition
Aryl bromide is a suitable
Substrate 2-Bromoterephthalic acid coupling partner for Miyaura
borylation.
] o ] ) Common, stable, and effective
Borylating Agent Bis(pinacolato)diboron (Bzpinz)
source of boron.[3]
An excess of the diboron
Molar Ratio reagent and base ensures

(Substrate:Bzpinz:Base)

1:1.1-1.5:2.0-3.0

complete conversion of the

starting material.

PdClz(dppf) or Pd(PPhs)a (1-5

Efficient palladium sources for

Catalyst ) ]
mol%) this type of cross-coupling.[2]
A mild base that promotes the
Base Potassium Acetate (KOAC) transmetalation step without
causing side reactions.[3]
Solvent Anhydrous Dioxane, DMSO, or  Polar aprotic solvents are
olven
Toluene effective for this reaction.[6]
Sufficient thermal energy to
Temperature 80-110°C drive the catalytic cycle
effectively.[6]
] ] Typical duration to ensure high
Reaction Time 12 - 24 hours

conversion.[6]

Atmosphere

Inert (Argon or Nitrogen)

Protects the Pd(0) catalyst

from oxidation by air.[6]

Expected Yield

70 - 90%

Varies based on specific
conditions and purification

efficiency.

Experimental Workflow Diagram
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Experimental Workflow for 2-Boronoterephthalic Acid Synthesis
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\4
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Caption: General experimental workflow for Miyaura borylation.
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Detailed Experimental Protocol

This protocol describes the synthesis of 2-boronoterephthalic acid from 2-bromoterephthalic
acid via a palladium-catalyzed Miyaura borylation reaction.

Materials and Reagents

+ 2-Bromoterephthalic acid (1.0 eq)

» Bis(pinacolato)diboron (Bzpin2) (1.2 eq)

o Potassium Acetate (KOAc), anhydrous (3.0 eq)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (PdClz(dppf)) (0.03 eq)
e 1,4-Dioxane, anhydrous

e Hydrochloric Acid (HCI), 2 M aqueous solution

e Deionized Water

Diethyl Ether

Equipment

e Three-neck round-bottom flask

» Reflux condenser

e Magnetic stirrer and hot plate

e Thermometer or temperature controller

« Inert gas supply (Argon or Nitrogen) with manifold
e Cannula or syringe for solvent transfer

e Bilchner funnel and vacuum flask
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Standard laboratory glassware

Reaction Procedure

Setup: Assemble a three-neck round-bottom flask with a reflux condenser and a gas
inlet/outlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas to
remove moisture.

Charging the Flask: To the flask, add 2-bromoterephthalic acid (1.0 eq),
bis(pinacolato)diboron (1.2 eq), anhydrous potassium acetate (3.0 eq), and PdClz(dppf)
(0.038 eq).

Inert Atmosphere: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three
times to ensure an oxygen-free atmosphere.

Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe to the flask to achieve a
substrate concentration of approximately 0.1-0.2 M.

Reaction: Begin vigorous stirring and heat the reaction mixture to 90-100 °C using an oil
bath. Maintain this temperature for 12-24 hours. The mixture will typically become dark and
heterogeneous.

Monitoring: The reaction progress can be monitored by taking small aliquots, performing a
mini-workup (acidification, extraction with ethyl acetate), and analyzing by Thin Layer
Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.

Work-up and Purification

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to
cool to room temperature.

Hydrolysis and Precipitation: Slowly pour the reaction mixture into a beaker containing 2 M
agueous HCI. The volume of the HCI solution should be sufficient to bring the final pH to 1-2.
This step protonates the carboxylate groups and initiates the hydrolysis of the pinacol
boronate ester to the desired boronic acid.

Stirring: Stir the acidic mixture vigorously at room temperature for 1-2 hours to ensure
complete hydrolysis and precipitation of the product.
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Isolation: Collect the resulting solid precipitate by vacuum filtration using a Blichner funnel.

Washing: Wash the filter cake sequentially with generous portions of cold deionized water (to
remove inorganic salts) and then with diethyl ether (to remove non-polar organic impurities).

Drying: Dry the crude 2-boronoterephthalic acid in a vacuum oven at 50-60 °C to a constant
weight.

Final Purification (If Necessary)

The crude product is often of sufficient purity for many applications. If further purification is

required, recrystallization is the preferred method.

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent system,
such as water or a mixture of acetic acid and water.[7] If the solution contains colored
impurities, it can be treated with a small amount of activated charcoal and hot-filtered.[8]
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce
crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of
cold solvent, and dry under vacuum.

Characterization

The final product should be characterized to confirm its identity and purity.

'H NMR: To confirm the structure and assess purity.
13C NMR: To verify the carbon skeleton.

Infrared (IR) Spectroscopy: To identify key functional groups. Expected peaks include a
broad O-H stretch (from COOH and B(OH)2), a strong C=0 stretch, and B-O stretching
vibrations.[9]

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

Work in a well-ventilated fume hood.
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Palladium catalysts are toxic and should be handled with care.

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat,
and gloves.

Handle all reagents and solvents according to their Safety Data Sheets (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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